Cas no 14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)
14918-35-5 structure
Product Name:D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
CAS-Nr.:14918-35-5
MF:C20H37N3O13
MW:527.520087003708
CID:142841
PubChem ID:502206
Update Time:2025-04-19
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Stretamine, 5-O-(2,3-O-[6-(1-amino-2-hydroxyethyl)tetrahydro-3,4,5-trihydroxy-2H-pyran-2-ylidene)-.β.-D-talopyranosyl]-2-deoxy-N(sup3)methyl-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-{[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- 2-3)-O-b-D-talopyranosyl-(1®
- Destonmycin A
- DestoMycin
- Destonate 20
- destomycin A
- 2-3)-O-b-D-talopyranosyl-(1®D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®5-O-[2-O,3-O-(6-Amino-1,6-dideoxy-L-glycero-D-galacto-heptopyranos-1-ylidene)-β-D-talopyranosyl]-2-deoxy-N1-methyl-D-streptamine
- 5)-2-deoxy-N1-methyl-
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-L-GLYCERO-D-GALACTO-HEPTOPYRANOSYLIDENE-(1->2-3)-O-.BETA.-D-TALOPYRANOSYL-(1->5)-2-DEOXY-N1-METHYL-
- DESTOMYCIN A [MI]
- DES-TONATE
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N(sup 1)-methyl-
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N1-methyl-
- 5-(O-(2,3-O-(6-Amino-6-desoxyheptopyranosyliden)-beta-D-talopyranosyl)-2-desoxy-N6-methyl-D-streptamin
- 14918-35-5
- Q27286613
- UNII-PL7443WI4A
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexoxy]-6'-[(1S)-1-amino-2-hydroxy-ethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-tetrahydropyran]-3',4',5',7-tetrol
- 5-O-(2,3-O-(6-(1-AMINO-2-HYDROXYETHYL)TETRAHYDRO-3,4,5-TRIHYDROXY-2H-PYRAN-2-YLIDENE)-.BETA.-D-TALOPYRANOSYL)-2-DEOXY-N3-METHYL-D-STREPTAMINE
- C01688
- PL7443WI4A
- DTXSID201016602
- NSC 96877
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1.fwdarw.2-3)-O-.beta.-D-talopyranosyl-(1.fwdarw.5)-2-deoxy-N1-methyl-
- AC1L9W0F
- NSC-96877
- Destomysin
- NSC96877
- 2,3-O-(6-(1-Amino-2-hydroxyethyl)-3,4,5-trihydroxytetrahydropyran-2-yliden)-(3-amino-5-methylamino-3,4,5-tridesoxy-mesoinosit-1-yl)-beta-D-talopyranosid
- destomycin-a
- Hygromycin B
- hygromycin_b
- Hydromycin B
- D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
-
- Inchi: 1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1
- InChI-Schlüssel: GRRNUXAQVGOGFE-BXBXHBBISA-N
- Lächelt: O1C2(C([C@H]([C@H]([C@@H]([C@H](CO)N)O2)O)O)O)O[C@H]2[C@H]([C@@H](CO)O[C@H]([C@@H]12)O[C@H]1[C@@H]([C@H](C[C@H]([C@@H]1O)NC)N)O)O
Berechnete Eigenschaften
- Genaue Masse: 527.232638
- Monoisotopenmasse: 527.232638
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 6
- Komplexität: 756
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 16
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 272
- XLogP3: -6.6
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.4252 (rough estimate)
- Schmelzpunkt: 180-190° (dec)
- Siedepunkt: 608.13°C (rough estimate)
- Flammpunkt: 496.7°C
- Brechungsindex: 1.6300 (estimate)
- PSA: 272.06000
- LogP: -5.47910
- Spezifische Rotation: D22 +7° (c = 2)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Sicherheitsinformationen
- Toxizität:LD50 in mice (after 2-week observation) (mg/kg): 5-10 i.v.; 50-100 orally (Kondo, 1965)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YD6215-100mg |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- |
14918-35-5 | 100mg | 100mg |
¥5680 | 2025-03-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-10mg |
Destomycin A |
14918-35-5 | 10mg |
询价 | 2025-03-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-50mg |
Destomycin A |
14918-35-5 | 50mg |
询价 | 2025-03-06 |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Verwandte Literatur
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Sauerstoffverbindungen organische Oxygenverbindungen Aminosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Sauerstoffverbindungen organische Oxygenverbindungen Kohlenhydrate und Kohlenhydrat-Konjugate Aminosaccharide
14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-) Verwandte Produkte
- 31282-04-9(Hygromycin B)
- 37321-09-8(APRAMYCIN)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz